molecular formula C20H20N4O6 B11277243 N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11277243
M. Wt: 412.4 g/mol
InChI Key: JHJCMSHSYBDNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that features a benzodioxole moiety and a pyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and pyridopyrimidine intermediates, followed by their coupling under specific reaction conditions.

  • Step 1: Preparation of Benzodioxole Intermediate

    • Reacting catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
    • Conditions: Reflux, inert atmosphere.
  • Step 2: Preparation of Pyridopyrimidine Intermediate

    • Synthesizing the pyridopyrimidine core through a series of condensation and cyclization reactions.
    • Conditions: Elevated temperatures, specific catalysts.
  • Step 3: Coupling Reaction

    • Coupling the benzodioxole and pyridopyrimidine intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Conditions: Room temperature, inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridopyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzodioxole and pyridopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

  • Oxidation products may include carboxylic acids or aldehydes.
  • Reduction products may include alcohols or amines.
  • Substitution products will vary depending on the specific reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can be compared with other benzodioxole and pyridopyrimidine derivatives.

Uniqueness

  • The unique combination of the benzodioxole and pyridopyrimidine moieties in this compound may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H20N4O6

Molecular Weight

412.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C20H20N4O6/c1-4-11-8-21-18-16(17(11)28-3)19(26)24(20(27)23(18)2)9-15(25)22-12-5-6-13-14(7-12)30-10-29-13/h5-8H,4,9-10H2,1-3H3,(H,22,25)

InChI Key

JHJCMSHSYBDNIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.